Chemical structure and properties of 2-(3,4-Dimethoxyphenyl)propanoic acid
Chemical structure and properties of 2-(3,4-Dimethoxyphenyl)propanoic acid
Chemical Structure and Properties of 2-(3,4-Dimethoxyphenyl)propanoic Acid: A Comprehensive Technical Guide
Executive Summary
The compound 2-(3,4-Dimethoxyphenyl)propanoic acid (CAS: 50463-74-6) is a highly versatile small-molecule scaffold belonging to the 2-arylpropanoic acid class, colloquially known as "profens"[1]. While classically recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs), the introduction of a veratryl (3,4-dimethoxyphenyl) moiety significantly alters the electronic distribution and steric bulk of the molecule. This structural nuance has repurposed the scaffold for advanced medicinal chemistry applications, including dual-pathway modulation in asthma therapeutics and novel anti-mycobacterial drug development.
This whitepaper provides an in-depth analysis of its physicochemical properties, self-validating synthetic workflows, and emerging pharmacological relevance.
Physicochemical Properties & Structural Chemistry
The core structure consists of a propanoic acid backbone with a 3,4-dimethoxyphenyl group at the α-carbon (C2). The presence of two electron-donating methoxy groups increases the electron density on the aromatic ring. This electronic shift not only influences the pKa of the adjacent carboxylic acid but also dictates the molecule's binding affinity within the hydrophobic pockets of target enzymes. Furthermore, the C2 carbon is a chiral center, meaning the compound exists as two enantiomers (R and S), which often exhibit divergent pharmacological profiles.
Table 1: Quantitative Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(3,4-Dimethoxyphenyl)propanoic acid | - |
| CAS Number | 50463-74-6 | [1],[2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | |
| Melting Point | 67 - 68 °C | [1] |
| Physical State | Low-melting solid / Oil |[1] |
Synthetic Workflows & Mechanistic Causality
The synthesis of 2-arylpropanoic acids is most efficiently achieved via the regioselective α-methylation of the corresponding arylacetates.
Fig 1. Step-by-step synthetic workflow for 2-(3,4-Dimethoxyphenyl)propanoic acid via α-methylation.
Protocol: Regioselective α-Methylation of 3,4-Dimethoxyphenylacetic Acid
Phase 1: Carboxylic Acid Protection (Esterification)
-
Procedure: Suspend 3,4-dimethoxyphenylacetic acid (10.0 mmol) in 25 mL of anhydrous methanol. Add concentrated H₂SO₄ (1.0 mmol, 0.1 eq) dropwise. Reflux the mixture for 4 hours.
-
Causality: The free carboxylic acid proton is highly acidic (pKa ~4.3) and would immediately quench the basic Lithium Diisopropylamide (LDA) in the subsequent step, leading to unwanted side reactions and requiring excess reagents. Conversion to the methyl ester protects the acidic site and activates the α-carbon for enolization.
-
Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show complete consumption of the highly polar acid starting material and the appearance of a higher
ester spot.
Phase 2: Kinetic Enolate Formation and Alkylation
-
Procedure: In a flame-dried Schlenk flask under an argon atmosphere, dissolve diisopropylamine (12.0 mmol, 1.2 eq) in 20 mL of anhydrous THF. Cool to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (11.0 mmol, 1.1 eq, 2.5 M in hexanes) to form LDA. Slowly add the methyl 3,4-dimethoxyphenylacetate (10.0 mmol) dissolved in 5 mL THF. Stir for 1 hour at -78 °C. Finally, add methyl iodide (15.0 mmol, 1.5 eq) dropwise and allow the reaction to slowly warm to room temperature over 2 hours.
-
Causality: LDA is utilized as a sterically hindered, non-nucleophilic base to selectively deprotonate the α-carbon without attacking the ester carbonyl[3]. The -78 °C temperature ensures the formation of the kinetic enolate and prevents self-condensation (Claisen condensation). Methyl iodide acts as a highly reactive, unhindered electrophile for the S_N2 attack by the enolate.
-
Validation Checkpoint: ¹H NMR of a crude aliquot should reveal the disappearance of the α-CH₂ singlet (~3.6 ppm) and the emergence of a new α-CH quartet (~3.7 ppm) and a methyl doublet (~1.5 ppm).
Phase 3: Saponification (Deprotection)
-
Procedure: Concentrate the reaction mixture under reduced pressure. Redissolve the crude alkylated ester in a 1:1 mixture of THF and H₂O (20 mL). Add LiOH monohydrate (30.0 mmol, 3.0 eq) and stir vigorously at room temperature for 12 hours. Acidify the aqueous layer with 1M HCl to pH 2, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
Causality: Base-catalyzed hydrolysis irreversibly cleaves the methyl ester to regenerate the carboxylate anion. Subsequent acidification protonates the carboxylate, rendering the target compound lipophilic enough to be extracted into the organic phase.
-
Validation Checkpoint: High-resolution mass spectrometry (HRMS) should confirm the exact mass of the target compound [M-H]⁻ at m/z 209.0819.
Pharmacological Profiling & Target Modulation
Profens classically function via the competitive inhibition of the cyclooxygenase (COX-1/COX-2) enzymes, halting the conversion of arachidonic acid to prostaglandin H2 (PGH2). However, the 3,4-dimethoxy substitution pattern has opened new avenues in structural biology and drug design.
Advanced Dual-Target Pharmacology: Recent research has utilized the 2-arylpropanoic acid scaffold to develop dual-target anti-inflammatory agents. Specifically, these derivatives are engineered to simultaneously inhibit the 5-lipoxygenase activating protein (FLAP) and antagonize the Prostaglandin D2 receptor (CRTh2) . This dual-pathway modulation is highly desirable in treating complex inflammatory conditions like asthma, where blocking both leukotriene and prostaglandin pathways yields superior clinical outcomes compared to single-target therapies.
Anti-Mycobacterial Activity: Unexpectedly, profen derivatives have also demonstrated potent growth inhibitory properties against Mycobacterium tuberculosis, presenting a novel mode of action against drug-resistant bacterial strains. 2-(3,4-Dimethoxyphenyl)propanoic acid serves as a critical structural probe in these Structure-Activity Relationship (SAR) studies.
Fig 2. Dual-pathway modulation by profen analogs targeting COX, FLAP, and CRTh2 receptors.
Analytical Characterization Data
To ensure rigorous quality control during synthesis, the following spectroscopic benchmarks should be utilized to verify the structural integrity of 2-(3,4-Dimethoxyphenyl)propanoic acid:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 11.50 (br s, 1H, COOH)
-
δ 6.80 – 6.90 (m, 3H, Ar-H) (Characteristic ABX spin system of the 3,4-dimethoxy pattern)
-
δ 3.87 (s, 3H, OCH₃)
-
δ 3.85 (s, 3H, OCH₃)
-
δ 3.70 (q, J = 7.1 Hz, 1H, CH-CH₃)
-
δ 1.50 (d, J = 7.1 Hz, 3H, CH-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃): Expected diagnostic peaks at δ 180.5 (C=O), δ 149.1, 148.3 (C-O aromatic), δ 55.9 (OCH₃), δ 45.0 (α-CH), and δ 18.0 (CH₃).
References
-
Title: Synthesis of N-heterocycles as anti-asthma drugs, and compounds with antimycobacterial properties Source: UCL Discovery URL: [Link]
-
Title: Successive Ring Expansion Reactions Source: White Rose eTheses Online URL: [Link]
